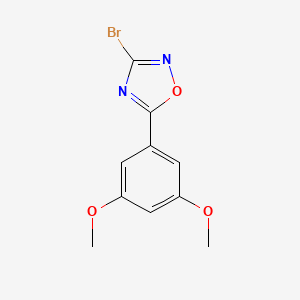
3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
While the specific synthesis pathway for “3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole” is not available, compounds like this are often synthesized through coupling reactions such as the Suzuki–Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide using a palladium catalyst .Molecular Structure Analysis
The molecular structure of “3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole” would likely consist of a central oxadiazole ring substituted with a bromine atom, a phenyl ring, and two methoxy groups .Chemical Reactions Analysis
Again, while specific reactions involving “3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole” are not available, similar compounds are often involved in coupling reactions, such as the Suzuki–Miyaura cross-coupling .Applications De Recherche Scientifique
Organic Synthesis: Suzuki–Miyaura Coupling
3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole: is a potential candidate for use in Suzuki–Miyaura coupling reactions . This cross-coupling reaction is a cornerstone in organic synthesis, allowing for the formation of carbon-carbon bonds under mild conditions. The bromo and oxadiazole groups in the compound can act as electrophilic sites, while the dimethoxyphenyl moiety can provide electronic stabilization during the reaction.
Medicinal Chemistry: Drug Design
In medicinal chemistry, the compound’s structure could be utilized in the design of new drugs . The presence of the oxadiazole ring, in particular, is noteworthy as oxadiazoles are known for their biological activity and can serve as core structures in pharmacologically active molecules.
Material Science: Boronic Ester Synthesis
The boronic ester moiety is significant in material science for creating stable organoboron compounds used in various applications, including polymers and light-emitting diodes (LEDs) . The compound could be used as a precursor for synthesizing boronic esters, which are valuable in these contexts.
Analytical Chemistry: Chromatography Standards
In analytical chemistry, 3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole could serve as a standard or reference compound in chromatographic analysis due to its distinct chemical structure, which would allow for precise separation and identification of similar compounds .
Agricultural Chemistry: Pesticide Development
The brominated and oxadiazole components of the compound may be explored for developing novel pesticides. Brominated compounds often have biocidal properties, and incorporating the oxadiazole group could enhance the compound’s effectiveness against specific agricultural pests .
Environmental Studies: Pollutant Degradation
Environmental studies could benefit from the compound’s potential role in the degradation of pollutants. Its chemical structure might interact with environmental contaminants, facilitating their breakdown into less harmful substances .
Propriétés
IUPAC Name |
3-bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c1-14-7-3-6(4-8(5-7)15-2)9-12-10(11)13-16-9/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXCPLQOKXJOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=NO2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d]thiazol-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B3011408.png)

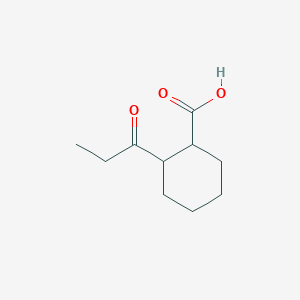


![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011416.png)
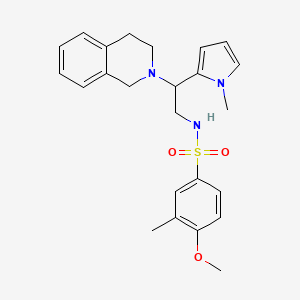

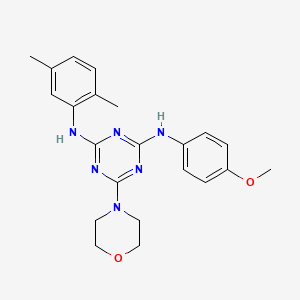
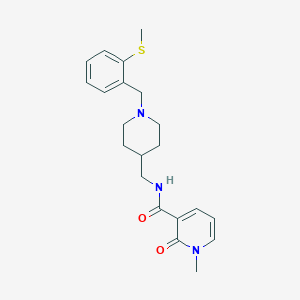
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011427.png)
![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B3011428.png)
![Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B3011429.png)
